

# Samatasvir (IDX719) Clinical Trial Design: Application Notes & Protocols

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## Compound Focus: Samatasvir

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## Drug Profile and Mechanism of Action

**Samatasvir (IDX719)** is a potent, pan-genotypic oral inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) [1] [2]. NS5A is a multifunctional protein that is essential for viral replication and assembly. In vitro studies demonstrated that **Samatasvir** has low picomolar efficacy (EC50s of 2-24 pM) against HCV replicons of genotypes 1 through 5 and a high selectivity index ( $>5 \times 10^7$ ), indicating potent and specific antiviral activity [2]. Its long plasma half-life of approximately 20 hours supports a once-daily dosing regimen [1].

## Clinical Trial Design: MK-1894-005 (NCT01852604)

The primary clinical data comes from a randomized study (NCT01852604) designed to evaluate the safety, tolerability, efficacy, and pharmacokinetics of **Samatasvir** in combination with other antiviral agents [3] [4].

**2.1. Trial Structure and Arms** The trial was divided into three distinct parts, as summarized in the table below.

*Table 1: Trial Structure and Combination Therapy Regimens*

Trial Part	Patient Population	Treatment Regimen	Treatment Duration
Part A & B	Treatment-naïve, GT 1b, 4, 6	Samatasvir + Simeprevir + Ribavirin (RBV)	12 weeks
Part C	Treatment-naïve or interferon/RBV-treatment relapsed, GT 1a, 1b	Samatasvir + Simeprevir + TMC647055/Ritonavir ± RBV	12 weeks

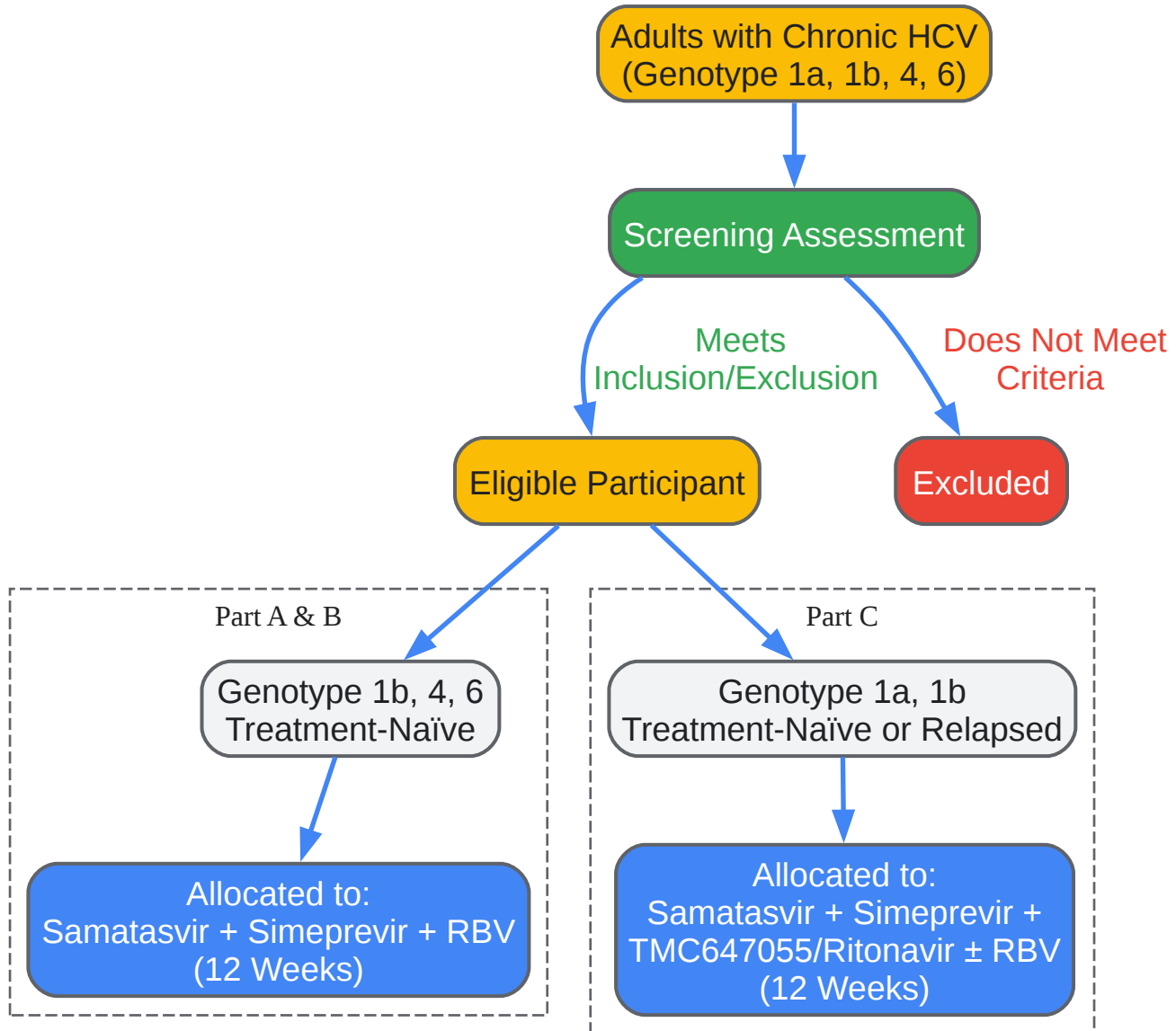
Key: GT, Genotype; RBV, Ribavirin; RTV, Ritonavir. [3] [4]

## 2.2. Key Eligibility Criteria

- **Inclusion Criteria:** Adult participants (18-65 years) with chronic HCV Genotype 1a, 1b, 4, or 6 infection. Participants in Part C could be treatment-naïve or had relapsed after prior interferon/ribavirin therapy [3] [4].
- **Exclusion Criteria:** Co-infection with Hepatitis B or HIV; history or signs of decompensated liver disease; history of hepatocellular carcinoma (HCC); Body Mass Index (BMI) >36 kg/m<sup>2</sup> [3] [4].

The workflow of the trial design is illustrated below.

## Samatasvir Trial NCT01852604: Participant Screening and Allocation



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## Key Preclinical and Early-Phase Data

Prior to the combination trial, the antiviral activity and safety of **Samatasvir** were established in earlier studies.

**3.1. Monotherapy Antiviral Activity** A randomized, double-blind study evaluated **Samatasvir** (25-100 mg daily) as a 3-day monotherapy in treatment-naïve patients with HCV genotypes 1-4. The results

demonstrated its potent and rapid antiviral activity across genotypes [1].

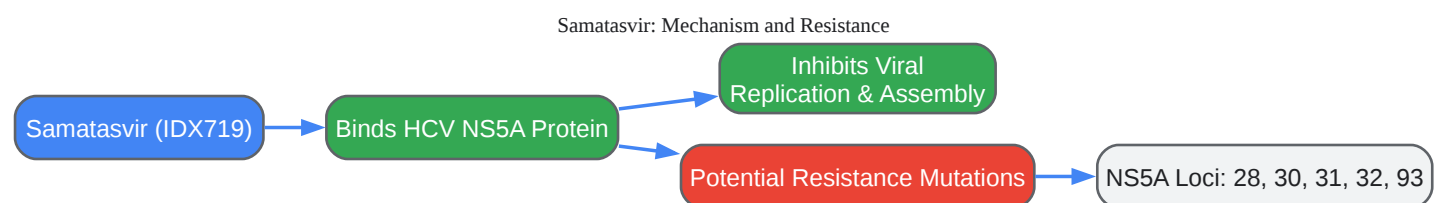
Table 2: Antiviral Activity of **Samatasvir** Monotherapy (3-day treatment)

HCV Genotype	Mean Maximum HCV RNA Reduction from Baseline (log <sub>10</sub> IU/mL)
1a	3.2 - 3.6
1b	3.0 - 4.3
2	Variable (activity dependent on NS5A polymorphism)
3	3.2 - 3.4
4	3.6 - 3.9

Source: [1]

**3.2. In Vitro Resistance Profile** In vitro resistance selection experiments identified several positions in the NS5A protein (amino acids 28, 30, 31, 32, and 93) as potential loci for resistance mutations against **Samatasvir** [2]. The activity against genotype 2 HCV was notably dependent on the baseline NS5A polymorphism: it was active in the presence of an L31 polymorphism but showed minimal activity with an M31 polymorphism [1].

The mechanism of action and resistance profile is summarized in the following diagram.



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## Context of HCV Drug Development

To understand the trajectory of **Samatasvir**, it is useful to consider the broader landscape of HCV drug development. A 2016 analysis found that the cumulative success rate for an HCV drug to progress from Phase I to FDA approval was about **20%**, which was double the historical industry average for all disease areas [5]. This highlights a promising yet highly competitive environment.

While the specific SVR12 (sustained virological response 12 weeks post-treatment) results for the **Samatasvir** trial (NCT01852604) were not available in the search results, the clinical development of **Samatasvir** appears to have been discontinued. Current HCV research has moved towards other combination therapies. For example, a 2025 press release reported on a Phase 2 study of a different regimen (bemannifosbuvir and ruzasvir) achieving a 98% SVR12 rate with an 8-week treatment duration [6].

## Conclusion and Protocol Summary

The clinical trial design for **Samatasvir** exemplified the DAA combination therapy approach that became standard for curing HCV. The protocol for NCT01852604 was methodically structured to evaluate the safety and efficacy of a pan-genotypic NS5A inhibitor in combination with a protease inhibitor (Simeprevir) and a polymerase inhibitor (TMC647055), with ritonavir boosting, across multiple genotypes and patient populations. Although **Samatasvir** itself demonstrated potent in vitro and early clinical activity, its development was likely superseded by other agents that achieved high cure rates with shorter treatment durations and improved drug profiles.

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